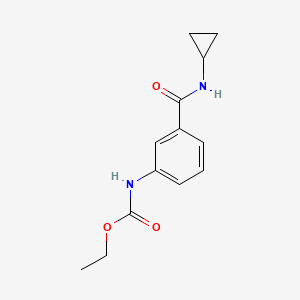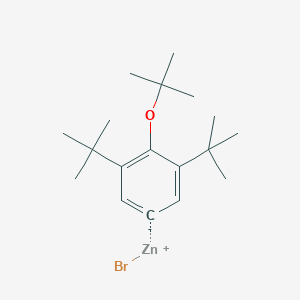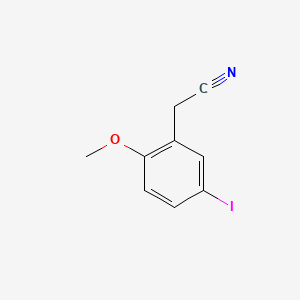
2-(5-Iodo-2-methoxyphenyl)acetonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(5-Iodo-2-methoxyphenyl)acetonitrile is an organic compound with the molecular formula C9H8INO It is characterized by the presence of an iodo group and a methoxy group attached to a benzene ring, along with an acetonitrile group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Iodo-2-methoxyphenyl)acetonitrile typically involves the reaction of 5-iodo-2-methoxybenzaldehyde with a suitable nitrile source. One common method involves the use of sodium cyanide (NaCN) in the presence of a base such as sodium hydroxide (NaOH) in an organic solvent like dimethylformamide (DMF). The reaction is carried out under reflux conditions to yield the desired acetonitrile derivative .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Análisis De Reacciones Químicas
Types of Reactions
2-(5-Iodo-2-methoxyphenyl)acetonitrile undergoes various chemical reactions, including:
Substitution Reactions: The iodo group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The nitrile group can be reduced to primary amines using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like LiAlH4 or catalytic hydrogenation using palladium on carbon (Pd/C).
Major Products
Substitution: Formation of 2-(5-substituted-2-methoxyphenyl)acetonitrile derivatives.
Oxidation: Formation of 2-(5-iodo-2-methoxyphenyl)acetaldehyde or 2-(5-iodo-2-methoxyphenyl)acetic acid.
Reduction: Formation of 2-(5-iodo-2-methoxyphenyl)ethylamine.
Aplicaciones Científicas De Investigación
2-(5-Iodo-2-methoxyphenyl)acetonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a precursor for active pharmaceutical ingredients.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-(5-Iodo-2-methoxyphenyl)acetonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. For example, its iodo group can facilitate binding to specific proteins, while the methoxy and nitrile groups can influence its pharmacokinetic properties.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(5-Iodo-2-methoxyphenyl)ethanol
- 2-(5-Iodo-2-methoxyphenyl)acetaldehyde
- 2-(5-Iodo-2-methoxyphenyl)acetic acid
Uniqueness
2-(5-Iodo-2-methoxyphenyl)acetonitrile is unique due to the presence of both an iodo and a nitrile group, which imparts distinct reactivity and potential applications. Its structural features allow for diverse chemical modifications, making it a valuable compound in synthetic chemistry and drug development.
Propiedades
Fórmula molecular |
C9H8INO |
|---|---|
Peso molecular |
273.07 g/mol |
Nombre IUPAC |
2-(5-iodo-2-methoxyphenyl)acetonitrile |
InChI |
InChI=1S/C9H8INO/c1-12-9-3-2-8(10)6-7(9)4-5-11/h2-3,6H,4H2,1H3 |
Clave InChI |
NQCDVIIKUSYACE-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=C(C=C1)I)CC#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(1R,2R)-2',3'-Dihydrospiro[cyclopropane-1,1'-inden]-2-amine](/img/structure/B14888138.png)
![(2S,3AS,7aS)-2-bromo-7a-methylhexahydrospiro[indene-5,2'-[1,3]dioxolan]-1(4H)-one](/img/structure/B14888139.png)
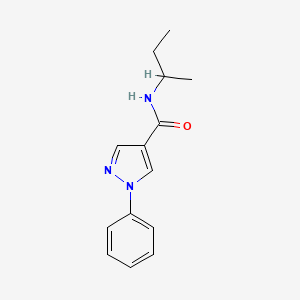
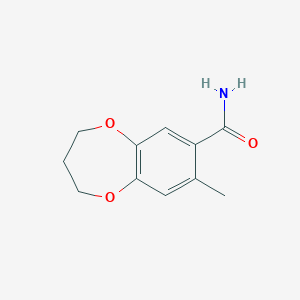
![3-[(Cyclohexyloxy)methyl]phenylZinc bromide](/img/structure/B14888148.png)

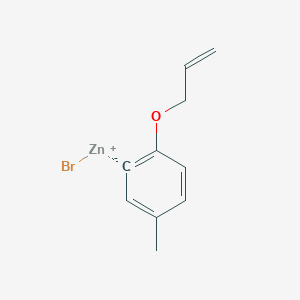
![5-[(3-methylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B14888158.png)
![2-(3-((tert-Butoxycarbonyl)amino)bicyclo[1.1.1]pentan-1-yl)propanoic acid](/img/structure/B14888161.png)

